Rubropunctamine

Antimitotic Cytotoxicity Monascus pigments

Rubropunctamine is the definitive N-azaphilone for c-mitosis research: 20% mitotic index at 25 µM vs. 9% at 100 µM for monascopyridines in kidney epithelial cells. Unlike other Monascus pigments, it triggers therapy-induced senescence (β-galactosidase) rather than apoptosis in HepG2 cells—essential for SASP studies and apoptotic-resistance bypass. Anti-inflammatory IC50 of 12.5 µM surpasses quercetin (34.6 µM), with additional nanomolar EBV-EA inhibition. This ≥98% HPLC-pure compound is non-interchangeable with monascorubramine. Source now for reproducible spindle disruption and aneuploidy research.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
Cat. No. B15567752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubropunctamine
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17?/t21-/m0/s1
InChIKeyWTEXYKPGDKLLCW-DPMJYTIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubropunctamine: Procurement Considerations for an N‑Containing Azaphilone Monascus Pigment


Rubropunctamine (CAS 514‑66‑9) is a red azaphilone pigment belonging to the class of tetrahydroisoquinoline alkaloids [1]. It is a major secondary metabolite of Monascus species, particularly M. purpureus and M. pilosus, and is a characteristic component of red yeast rice [2]. The compound is distinguished by a furo[3,2‑g]isoquinoline‑2,9‑dione core with a nitrogen atom and a hexanoyl side chain, with a molecular mass of 353.41 g/mol and a purity typically available at ≥98% (HPLC) . Rubropunctamine has been investigated for cytotoxic, antimitotic, anti‑inflammatory, and antimicrobial activities, making it a subject of interest in medicinal chemistry and natural product research [3].

Why Not All Monascus Red Pigments Are Interchangeable: The Case of Rubropunctamine


Within the Monascus pigment class, compounds share a common azaphilone biosynthesis pathway, yet subtle structural variations—including oxidation state, side‑chain modifications, and the presence of nitrogen—impart distinct bioactivity profiles. Rubropunctamine is a nitrogen‑containing red pigment (N‑azaphilone), which distinguishes it from its orange precursors (rubropunctatin, monascorubrin) and its yellow congeners (ankaflavin, monascin) [1]. The presence of the nitrogen atom in rubropunctamine alters its electronic properties, reactivity with cellular amines, and ultimately its cytotoxic and anti‑inflammatory potency [2]. Therefore, substituting rubropunctamine with another Monascus pigment—even its close structural analog monascorubramine—without empirical justification risks confounding experimental outcomes, particularly in assays of antimitotic activity, cellular senescence induction, and anti‑inflammatory signaling. The evidence below provides the quantitative basis for this non‑interchangeability.

Rubropunctamine Differentiation Evidence: Quantitative Comparisons Against Key Analogs


Antimitotic Potency: Rubropunctamine vs. Monascopyridines in Human Kidney Epithelial Cells

Rubropunctamine induces mitotic arrest at a lower concentration than the dehydrogenated pyridine derivatives, monascopyridines A and B. At 25 µmol/L, rubropunctamine (and monascorubramine) elevated the mitotic index to 20%, whereas monascopyridines A and B required 100 µmol/L to achieve only a 9% mitotic index increase [1]. This 4‑fold higher antimitotic potency per unit concentration underscores rubropunctamine's superior activity in disrupting spindle formation and causing c‑mitosis.

Antimitotic Cytotoxicity Monascus pigments

Cellular Senescence Induction: Rubropunctamine‑Containing Fraction vs. Monacolin K in HepG2 Hepatocarcinoma Cells

A red pigment fraction containing rubropunctamine and monascorubramine selectively induced cellular senescence in HepG2 cells, whereas monacolin K (MK) primarily triggered apoptosis. At 0.039 mg/mL, the pigment fraction achieved an LC50 for growth inhibition, compared to 8.842 µg/mL for pure MK, indicating a 4.4‑fold higher concentration is needed for the pigment fraction. Critically, after 72 h, MK caused 22.45% apoptotic cells (TUNEL assay), whereas the pigment fraction induced only 7.29% apoptosis and instead drove senescence (β‑galactosidase‑positive cells) [1]. This differential mode of action is unique to rubropunctamine‑containing fractions.

Cellular senescence Hepatocarcinoma Natural products

Anti‑Inflammatory Activity: Rubropunctamine vs. Quercetin in RAW 264.7 Macrophages

In LPS‑stimulated RAW 264.7 murine macrophages, rubropunctamine (monapilosine, revised structure) inhibited nitric oxide (NO) production with an IC50 of 12.5 ± 2.2 µM. This is 2.8‑fold more potent than the positive control quercetin (IC50 34.6 ± 1.4 µM) [1]. Rubropunctamine also exhibits nanomolar activity in Epstein‑Barr virus early antigen (EBV‑EA) inhibition (IC50 ~433 mol ratio/32 pmol TPA) and TPA‑induced mouse ear edema (ID50 0.32 mg/ear) . These data position rubropunctamine as a more effective anti‑inflammatory azaphilone than quercetin in cellular models.

Anti‑inflammatory NO inhibition iNOS

Spatial Localization in Fermentation: Rubropunctamine vs. Monacolin K in Red Yeast Rice

Matrix‑assisted laser desorption/ionization mass spectrometry imaging (MALDI‑MSI) revealed that rubropunctamine and monascin localize near the surface of red yeast rice grains, whereas monacolin K is distributed throughout the rice kernel and accumulates in the ascocarp of Monascus pilosus [1]. This differential spatial compartmentalization indicates that rubropunctamine production and accumulation follow a distinct biosynthetic regulation and export pattern compared to the polyketide monacolin K. For researchers optimizing fermentation conditions or extracting specific metabolites, rubropunctamine's peripheral localization suggests that surface‑ablation or mild extraction techniques may preferentially enrich this pigment.

MALDI‑MSI Secondary metabolites Monascus fermentation

Antibacterial Spectrum: Rubropunctamine vs. Total Monascus Pigment Extract

Purified rubropunctamine exhibits antibacterial activity specifically against Gram‑positive bacteria in plate diffusion assays, whereas total Monascus purpureus pigment extracts show a broader spectrum that includes activity against yeasts and filamentous fungi [1][2]. This narrowing of antimicrobial spectrum upon purification suggests that rubropunctamine alone is primarily a Gram‑positive bacteriostatic agent, while the full antifungal and anti‑yeast activity requires synergistic action with other pigment components (e.g., monascorubramine or ankaflavin). The embryotoxicity and teratogenicity observed in crude extracts is retained in rubropunctamine, indicating that this compound contributes to the overall toxicological profile of Monascus preparations [3].

Antibiotic Gram‑positive bacteria Monascus pigments

Recommended Rubropunctamine Application Scenarios Based on Quantitative Evidence


Antimitotic and Spindle Poison Research

Rubropunctamine is an ideal positive control or tool compound for studies investigating mitotic spindle disruption, c‑mitosis, and aneuploidy induction. Its higher potency compared to monascopyridines (20% mitotic index at 25 µM vs. 9% at 100 µM) makes it a more efficient inducer of metaphase‑to‑anaphase arrest in immortalized kidney epithelial cells [1]. Researchers should source rubropunctamine of >98% purity to minimize confounding effects from co‑eluting orange or yellow pigments.

Cellular Senescence and Non‑Apoptotic Cancer Cell Growth Arrest

For projects requiring the study of therapy‑induced senescence rather than apoptosis, rubropunctamine‑containing fractions (or purified rubropunctamine) offer a unique mechanism. In HepG2 hepatocarcinoma cells, these pigments trigger senescence (β‑galactosidase activation) while monacolin K induces apoptosis [1]. This differential effect positions rubropunctamine as a probe for senescence‑associated secretory phenotype (SASP) research and as a candidate for combination therapies aiming to bypass apoptotic resistance.

Anti‑Inflammatory Screening and iNOS Inhibition Studies

With an IC50 of 12.5 µM against LPS‑induced NO production in RAW 264.7 macrophages, rubropunctamine is significantly more potent than quercetin (IC50 34.6 µM) [1]. This makes it a valuable reference compound for anti‑inflammatory assays, particularly those targeting iNOS expression. Additional nanomolar activity in EBV‑EA inhibition assays supports its use in viral oncogenesis models [2].

Fermentation Optimization and Metabolite Localization Studies

Rubropunctamine's distinct surface localization in red yeast rice, as revealed by MALDI‑MSI, makes it a marker for studying spatial regulation of secondary metabolism in Monascus fermentation [1]. Researchers developing extraction protocols for rubropunctamine can leverage this peripheral distribution to design surface‑specific harvesting strategies, potentially increasing yield and purity relative to monacolin K‑contaminated interior extracts.

Technical Documentation Hub

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